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Compound Name: Galanin (1-13)-spantide I

Cat. No.: B12428320 Get Quote

Technical Guide: Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals

Introduction
Galanin (1-13)-spantide I is a synthetic chimeric peptide that serves as a potent antagonist for

galanin receptors. This guide provides a comprehensive overview of its fundamental properties,

mechanism of action, and its application in research, with a focus on experimental

considerations and signaling pathways.

Core Properties
Galanin (1-13)-spantide I is structurally composed of the N-terminal fragment of galanin

(amino acids 1-13) linked to spantide, a known substance P receptor antagonist.[1] This unique

combination confers a high affinity for galanin receptors, particularly in the spinal cord.[1][2]

Property Value Reference

CAS Number 143868-20-6 [1][3][4][5][6]

Molecular Weight 2828.34 g/mol [4][7][8]

Molecular Formula C138H199N35O30 [5]
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Mechanism of Action and Signaling Pathways
Galanin (1-13)-spantide I functions by competitively binding to galanin receptors (GalR),

thereby blocking the downstream signaling cascades initiated by the endogenous ligand,

galanin. The galanin receptor family consists of three G protein-coupled receptor (GPCR)

subtypes: GalR1, GalR2, and GalR3, each coupled to distinct intracellular signaling pathways.

[3][4][9]

GalR1 and GalR3 Signaling: These receptors primarily couple to inhibitory G proteins (Gi/o).

Upon activation by galanin, they inhibit adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[3][4] Galanin (1-13)-spantide I antagonizes this

pathway by preventing galanin binding.

GalR2 Signaling: In contrast, GalR2 predominantly couples to Gq/11 proteins.[3] Activation

of GalR2 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation

of protein kinase C (PKC).[3] By blocking galanin binding, Galanin (1-13)-spantide I inhibits

this signaling cascade.

Visualizing the Signaling Pathways
The following diagrams illustrate the galanin receptor signaling pathways that are antagonized

by Galanin (1-13)-spantide I.
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Caption: Antagonism of GalR1/GalR3 signaling by Galanin (1-13)-spantide I.
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Caption: Antagonism of GalR2 signaling by Galanin (1-13)-spantide I.

Experimental Protocols and Applications
Galanin (1-13)-spantide I is a valuable tool for investigating the physiological roles of galanin.

Its use as a receptor antagonist allows for the elucidation of galanin-mediated effects in various

experimental models.

In Vivo Studies: Antagonism of Galanin-Induced Feeding
Behavior
One of the key applications of Galanin (1-13)-spantide I is in studying the role of galanin in the

regulation of food intake.[10]

Experimental Principle: Galanin is known to stimulate feeding behavior when administered

centrally. To confirm that this effect is mediated by galanin receptors, Galanin (1-13)-spantide I
can be co-administered or pre-administered to block the galanin-induced hyperphagia.

Methodology Outline:

Animal Model: Typically, rats or mice are used. Animals are often cannulated for

intracerebroventricular (ICV) or direct hypothalamic injections.
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Acclimatization: Animals are acclimatized to the experimental conditions and handling to

minimize stress-induced variability.

Drug Administration:

A control group receives a vehicle injection.

A positive control group receives an injection of galanin.

A test group receives an injection of Galanin (1-13)-spantide I followed by an injection of

galanin.

Another test group may receive Galanin (1-13)-spantide I alone to assess any intrinsic

effects.

Behavioral Observation: Food intake is measured at specific time points following injections.

Data Analysis: Statistical analysis is performed to compare food intake between the different

treatment groups. A significant reduction in galanin-induced food intake in the presence of

Galanin (1-13)-spantide I indicates its antagonistic activity.

In Vitro Studies: Receptor Binding and Functional
Assays
The antagonistic properties of Galanin (1-13)-spantide I can be characterized using in vitro

assays with cell lines expressing specific galanin receptor subtypes.

Experimental Workflow:
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Caption: General workflow for in vitro characterization of Galanin (1-13)-spantide I.

1. Competitive Binding Assays:

Principle: To determine the binding affinity (Ki) of Galanin (1-13)-spantide I for galanin

receptors.

Methodology: Membranes from cells expressing a specific galanin receptor subtype are

incubated with a constant concentration of radiolabeled galanin and increasing

concentrations of unlabeled Galanin (1-13)-spantide I. The displacement of the radioligand

is measured, and the IC50 (concentration of antagonist that inhibits 50% of specific binding)

is calculated and converted to a Ki value.

2. Functional Assays:

Principle: To assess the ability of Galanin (1-13)-spantide I to block galanin-induced

intracellular signaling.

Methodology for GalR1/GalR3 (Gi/o-coupled):
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Cells expressing GalR1 or GalR3 are pre-treated with forskolin to stimulate adenylyl

cyclase and increase cAMP levels.

Cells are then treated with galanin in the presence or absence of varying concentrations of

Galanin (1-13)-spantide I.

Intracellular cAMP levels are measured using techniques such as ELISA or FRET-based

biosensors.

Antagonism is demonstrated by the reversal of the galanin-induced inhibition of cAMP

production.

Methodology for GalR2 (Gq/11-coupled):

Cells expressing GalR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2

AM).

Cells are stimulated with galanin in the presence or absence of Galanin (1-13)-spantide I.

Changes in intracellular calcium concentration are monitored using fluorescence

microscopy or a plate reader.

Effective antagonism is observed as a blockade of the galanin-induced calcium transient.

Conclusion
Galanin (1-13)-spantide I is an indispensable pharmacological tool for the study of the

galaninergic system. Its well-characterized properties and potent antagonist activity at galanin

receptors make it suitable for a wide range of in vivo and in vitro experimental paradigms. A

thorough understanding of its mechanism of action and the distinct signaling pathways of the

galanin receptor subtypes is crucial for the design and interpretation of experiments aimed at

elucidating the diverse physiological and pathophysiological roles of galanin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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